molecular formula C6H2ClFI2 B14046650 1-Chloro-2,5-diiodo-3-fluorobenzene

1-Chloro-2,5-diiodo-3-fluorobenzene

Katalognummer: B14046650
Molekulargewicht: 382.34 g/mol
InChI-Schlüssel: QQLAKNXZBNWZKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-2,5-diiodo-3-fluorobenzene is an aromatic compound with the molecular formula C6H2ClFI2 This compound is characterized by the presence of chlorine, fluorine, and iodine substituents on a benzene ring

Vorbereitungsmethoden

The synthesis of 1-Chloro-2,5-diiodo-3-fluorobenzene typically involves halogenation reactions. One common method is the halogen exchange reaction, where a precursor compound such as 1-Chloro-2,5-difluorobenzene undergoes iodination. The reaction conditions often include the use of iodine and a suitable catalyst under controlled temperature and pressure . Industrial production methods may involve continuous flow reactors to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-Chloro-2,5-diiodo-3-fluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing halogens. Common reagents include sodium iodide and potassium fluoride.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products. For example, oxidation with strong oxidizing agents can yield corresponding quinones.

    Coupling Reactions: It can undergo coupling reactions with organometallic reagents to form more complex aromatic compounds.

Wissenschaftliche Forschungsanwendungen

1-Chloro-2,5-diiodo-3-fluorobenzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Chloro-2,5-diiodo-3-fluorobenzene in chemical reactions involves the interaction of its halogen atoms with various reagents. The electron-withdrawing nature of the halogens influences the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

1-Chloro-2,5-diiodo-3-fluorobenzene can be compared with other halogenated benzenes, such as:

Eigenschaften

Molekularformel

C6H2ClFI2

Molekulargewicht

382.34 g/mol

IUPAC-Name

1-chloro-3-fluoro-2,5-diiodobenzene

InChI

InChI=1S/C6H2ClFI2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H

InChI-Schlüssel

QQLAKNXZBNWZKG-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1F)I)Cl)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.